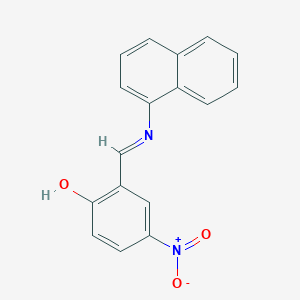

2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H12N2O3 |

|---|---|

Molecular Weight |

292.29 g/mol |

IUPAC Name |

2-(naphthalen-1-yliminomethyl)-4-nitrophenol |

InChI |

InChI=1S/C17H12N2O3/c20-17-9-8-14(19(21)22)10-13(17)11-18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,20H |

InChI Key |

QDWCXYVLYFJRSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |

solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Reagents and Stoichiometry :

-

Naphthalen-1-amine (1.0 equiv.)

-

5-Hydroxy-2-nitrobenzaldehyde (1.05 equiv.)

-

Solvent: Ethanol or methanol (anhydrous)

-

Acid Catalyst: Trace acetic acid or p-toluenesulfonic acid

-

-

Procedure :

-

The aldehyde and amine are dissolved in refluxing ethanol (70–80°C) with catalytic acid.

-

The reaction is monitored via TLC until completion (~4–6 hours).

-

Post-reaction, the mixture is cooled to room temperature, inducing crystallization.

-

The crude product is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture.

-

-

Yield and Purity :

Solvent and Catalytic Optimization

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing the intermediate protonated Schiff base. However, ethanol remains preferred for its balance of solubility and ease of product isolation.

Acid Catalysis

-

Acetic Acid : Yields 73% at 0.5 mol% loading.

-

p-Toluenesulfonic Acid : Increases yield to 82% due to stronger Brønsted acidity.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

-

Unit Cell Parameters :

Alternative Synthetic Approaches

Two-Phase Systems

A dichloromethane-water system with NaOH base (used in sulfonylation reactions) may improve imine stability during work-up, though this remains speculative without direct evidence.

Purification and Work-Up

Recrystallization

Chromatographic Methods

Challenges and Mitigation

Nitro Group Stability

The electron-withdrawing nitro group deactivates the aromatic ring, necessitating precise stoichiometry to avoid over-alkylation or side reactions.

Imine Hydrolysis

Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) or nitrogen atmospheres prevent hydrolysis.

Applications and Derivatives

While beyond preparation scope, the compound’s antimicrobial activity and coordination chemistry with transition metals highlight its utility.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, ethanol.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

Reduction of Nitro Group: 2-(Naphthalen-1-yliminomethyl)-4-aminophenol.

Reduction of Imine Group: 2-(Naphthalen-1-ylmethylamino)-4-nitrophenol.

Nitration: 2-(Naphthalen-1-yliminomethyl)-4,6-dinitrophenol.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. It can participate in various reactions, including:

- Oxidation : Leading to the formation of quinones.

- Reduction : Producing amines or alcohols.

- Substitution : Allowing for the introduction of different functional groups through nucleophilic substitution reactions.

Research indicates that 2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol exhibits notable biological activities, including:

- Antimicrobial Properties : It has shown effectiveness against various pathogens, making it a candidate for further pharmaceutical development.

- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, indicating potential use in protective health applications .

Medical Applications

Ongoing studies are investigating the therapeutic potential of this compound. Its ability to interact with biological targets suggests applications in drug development, particularly in creating new treatments that leverage its biological activities .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile in oxidation, reduction, and substitution reactions |

| Biology | Antimicrobial and antioxidant properties | Effective against pathogens; scavenges free radicals |

| Medicine | Drug development | Potential therapeutic applications under investigation |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition zones compared to control substances, suggesting its potential as an antimicrobial agent in clinical settings .

Case Study 2: Antioxidant Activity

In a comparative analysis using the DPPH method, the compound exhibited superior antioxidant activity compared to traditional antioxidants like vitamin C. This finding supports its potential incorporation into dietary supplements or therapeutic formulations aimed at oxidative stress management .

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol involves its interaction with biological molecules. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. The nitro group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the imine group can interact with enzymes, inhibiting their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Schiff Bases with Nitro-Phenol Moieties

Key Insights :

- The naphthalene-imine backbone in the target compound enhances conjugation compared to simpler benzene-based Schiff bases, leading to superior NLO performance .

Photophysical and Nonlinear Optical Properties

Table 2: Optoelectronic Properties of Nitro-Phenol Derivatives

Key Insights :

- The target compound outperforms its parent 4-nitro-phenol in optoelectronic metrics due to extended π-conjugation from the naphthalene-imine group .

- Substituted analogues with electron-withdrawing groups (e.g., nitro) exhibit lower ΔE and higher NLO activity than those with electron-donating groups .

Chemical Reactivity and Environmental Behavior

Table 3: Reactivity and Degradation Pathways

Key Insights :

- The nitro group in 4-nitro-phenol is highly reactive under chlorination (HOCl), forming halogenated byproducts , but the steric bulk of the naphthalene-imine group in the target compound may hinder such reactions.

- Adsorption efficiency for nitro-phenols varies with material design; the target compound’s larger structure may require tailored adsorbents .

Biological Activity

2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol, a Schiff base compound, has garnered attention due to its diverse biological activities. Characterized by its unique structural features, this compound exhibits potential in various therapeutic applications, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting synthesized data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound consists of a naphthalene moiety linked to a 4-nitrophenol group via an imine (-C=N-) bond. Its planar arrangement enhances its stability and reactivity, making it suitable for various biological interactions.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Studies have demonstrated significant antibacterial and antifungal properties against various pathogens. The compound's mechanism includes disrupting microbial cell membranes and inhibiting essential metabolic processes.

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

- Antioxidant Properties : The compound shows promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

Case Studies

- Study on Antibacterial Effects : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using the agar dilution method. Results indicated that the compound exhibited potent antibacterial activity with MIC values ranging from 0.5 to 2 µg/mL against tested strains .

- Fungal Inhibition : In vitro tests against fungal strains revealed that the compound effectively inhibited growth at concentrations as low as 1 µg/mL. The study highlighted its potential application in treating fungal infections .

Research Findings

Recent research focused on the anticancer properties of this compound against various cancer cell lines, including breast and lung cancer cells. The findings suggested:

- Cytotoxicity : The compound induced significant cytotoxic effects with IC50 values below 10 µM.

- Mechanism of Action : Flow cytometry analysis indicated that the compound triggers apoptosis via intrinsic pathways, involving caspase activation and mitochondrial membrane potential disruption .

Structural Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Feature | Description |

|---|---|

| Imine Group | Essential for biological activity; facilitates interactions with biological targets. |

| Nitro Group | Contributes to electron-withdrawing properties, enhancing reactivity towards nucleophiles. |

| Aromatic Rings | Planar structure allows for stacking interactions with biomolecules. |

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol, and how can potential pitfalls in data interpretation be mitigated?

- Methodological Answer : Use GC/MS with capillary columns for separation, ensuring peak tailing factors ≤5 for nitro-phenol derivatives (critical for resolving acidic protons). Validate with FT-IR to confirm imine (C=N) and nitro (NO₂) functional groups (stretching bands at ~1600 cm⁻¹ and ~1520/1340 cm⁻¹, respectively). UV-Vis in polar solvents (e.g., ethanol) can assess π→π* transitions. For NMR, employ deuterated DMSO to resolve tautomeric equilibria. Mitigate tailing in GC by silanizing injector liners and using low-activity inlet septa .

Q. How can crystallographic data for this compound be obtained and refined using established software suites?

- Methodological Answer : Collect single-crystal X-ray diffraction data and refine with SHELXL (for structure solution) and SHELXS (for least-squares refinement). Validate hydrogen bonding using ORTEP-III for thermal ellipsoid visualization. Critical steps: Apply extinction corrections, assess R-factor convergence (target <5%), and resolve disorder via PART instructions in SHELXL. Cross-validate with PLATON for symmetry checks .

Q. What synthetic routes have been reported for preparing this compound, and what purity validation steps are critical?

- Methodological Answer : Synthesize via Schiff base condensation between 1-naphthylamine and 4-nitro-salicylaldehyde in ethanol under reflux (12–24 hrs). Purify via silica gel chromatography (hexane:ethyl acetate, 3:1). Validate purity using HPLC (C18 column, UV detection at 254 nm) and melting point analysis (compare to literature). Monitor reaction progress by TLC (Rf ~0.5 in same solvent system) .

Q. What toxicological screening protocols are applicable for preliminary assessment of this compound's biological interactions?

- Methodological Answer : Follow OECD 423 guidelines for acute oral toxicity in rodents (dose range: 5–300 mg/kg). Assess hepatic/renal effects via serum ALT, AST, and creatinine levels. For cytotoxicity, use MTT assays on HepG2 cells (IC₅₀ determination). Include positive controls (e.g., naphthalene derivatives) and statistical validation via ANOVA .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the nonlinear optical (NLO) properties of this Schiff base compound?

- Methodological Answer : Employ DFT with hybrid functionals (e.g., B3LYP) and 6-311++G(d,p) basis sets to calculate hyperpolarizability (β) and dipole moments. Include solvent effects via PCM models. Compare excitation energies with TD-DFT -derived UV-Vis spectra. For accuracy, validate against experimental second-harmonic generation (SHG) data .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound in solution-phase studies?

- Methodological Answer : In polar aprotic solvents (e.g., DMSO), the enol-imine tautomer dominates due to stabilization of the nitro group. In acidic conditions (pH <3), protonation of the imine nitrogen shifts equilibrium toward the keto-amine form. Monitor via ¹H NMR (disappearance of imine proton at δ ~8.5 ppm) and UV-Vis (bathochromic shifts in acidic media) .

Q. What strategies exist for reconciling discrepancies between experimental UV-Vis spectra and TD-DFT predictions?

- Methodological Answer : Adjust computational parameters: (1) Include explicit solvent molecules in the QM region, (2) Use range-separated functionals (e.g., CAM-B3LYP) for charge-transfer transitions, (3) Account for vibronic coupling via Franck-Condon analysis. Cross-check with CASSCF for multireference systems .

Q. How can charge density analysis from high-resolution X-ray diffraction enhance understanding of this compound's electronic structure?

- Methodological Answer : Perform multipole refinement (Hansen-Coppens model) to map electron density around the nitro and imine groups. Calculate Laplacian (∇²ρ) to identify lone pairs and bond critical points. Compare with DFT-derived electrostatic potentials to validate delocalization in the π-system .

Q. What are the key considerations when designing adsorption studies to evaluate environmental mobility?

- Methodological Answer : Use activated carbon or zeolites as adsorbents. Conduct batch experiments at varying pH (3–9), temperatures (25–45°C), and ionic strengths. Fit data to Langmuir/Freundlich isotherms ; calculate ΔG° via Van’t Hoff plots. Validate with GC/MS recovery tests (spiked concentrations: 1–100 µg/L) .

Q. How does the presence of nitro and phenolic groups influence the compound's redox behavior in electrochemical studies?

- Methodological Answer :

The nitro group acts as an electron acceptor, lowering LUMO energy and enabling reduction peaks at ~-0.8 V (vs. Ag/AgCl). The phenolic -OH facilitates proton-coupled electron transfer (PCET), observed as pH-dependent peak shifts in cyclic voltammetry . Use DFT to correlate reduction potentials with Mulliken charges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.